N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-ethyl-acetamide
Description
N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-ethyl-acetamide is a pyrrolidine-based acetamide derivative featuring a stereospecific (S)-configured 2-amino-3-methyl-butyryl moiety and an ethyl substituent on the acetamide nitrogen. Notably, it is listed in CymitQuimica’s catalog (Ref: 10-F084878) but is currently marked as discontinued, limiting its commercial availability .
Properties
IUPAC Name |
N-[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2/c1-5-16(10(4)17)11-6-7-15(8-11)13(18)12(14)9(2)3/h9,11-12H,5-8,14H2,1-4H3/t11?,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKMDBAWZMAOSO-KIYNQFGBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)C(=O)C(C(C)C)N)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1CCN(C1)C(=O)[C@H](C(C)C)N)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
Retrosynthetically, the molecule dissects into three components:
Key Reaction Types
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Amide bond formation : Coupling the pyrrolidine amine with the butyryl carboxylate.
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Stereoselective synthesis : Resolving enantiomers via chiral auxiliaries or enzymatic methods.
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Protection/deprotection : Managing amine and carbonyl reactivity during sequential steps.
Stepwise Synthesis of the Target Compound
Synthesis of the Pyrrolidine Core
The pyrrolidine ring is typically constructed via cyclization of 1,4-diamines or through transition-metal-catalyzed reactions. For example, N-ethyl-2-aminomethylpyrrolidine—a structural analog—is synthesized via reductive amination of 2-pyrrolidone derivatives followed by ethylation.
Incorporation of the (S)-2-Amino-3-methyl-butyryl Side Chain
The butyryl group is introduced via peptide coupling. A protected (S)-2-amino-3-methyl-butyric acid (e.g., Boc-protected) is activated using HOBt/EDCI and reacted with the pyrrolidine amine.
Critical Parameters :
N-Ethyl Acetamide Functionalization
The final acetamide group is installed via nucleophilic acyl substitution. Ethylamine is reacted with acetyl chloride in the presence of a base (e.g., triethylamine).
Stereochemical Control and Resolution Methods
Chiral Resolution Techniques
Asymmetric Synthesis
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Enzymatic desymmetrization : Lipases or acylases generate enantiopure intermediates.
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Chiral auxiliaries : Evans oxazolidinones direct stereochemistry during acylation.
Purification and Formulation Considerations
Lyophilization for Stability
Post-synthesis, the compound is often lyophilized to enhance stability. A protocol from bisantrene dihydrochloride preparation (US20210379021) suggests:
Analytical Characterization
| Parameter | Method | Data Source |
|---|---|---|
| Purity | HPLC-UV (220 nm) | >99% |
| Enantiomeric Excess | Chiral HPLC | >99% (S) |
| Solubility | Kinetic solubility | 15 mg/mL (water) |
Challenges and Optimization Opportunities
Key Limitations
Chemical Reactions Analysis
Types of Reactions
N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-ethyl-acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine.
Scientific Research Applications
N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-ethyl-acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-ethyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Stereoisomeric Variants
A key stereoisomer, N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-ethyl-acetamide (CAS: 1401665-75-5), differs in the configuration of the pyrrolidine-bound substituent (R vs. S). This minor stereochemical alteration impacts molecular weight (255.36 g/mol vs. undisclosed for the target compound) and likely influences binding affinity or metabolic stability in biological systems .
Substituent Modifications
- N-Methyl Analog: describes N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-methyl-acetamide, which replaces the ethyl group with a methyl.
- Benzyl-Substituted Analog: (S)-N-(1-Benzylpyrrolidin-3-yl)acetamide (CAS: 114636-30-5) features a benzyl group instead of the amino-butyryl chain. Safety data for this compound indicate acute oral toxicity (H302), skin irritation (H315), and respiratory hazards (H335), suggesting that bulky aromatic groups may introduce safety risks absent in the target compound .
Ring System Variations
- Piperidine-Based Analogs: N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-isopropyl-acetamide (CAS: 1401665-97-1) replaces the pyrrolidine ring with a six-membered piperidine. The larger ring alters conformational flexibility and may enhance metabolic stability due to reduced ring strain. The isopropyl group further increases lipophilicity compared to the ethyl group in the target compound .
Functional Group Diversity
- Complex Heterocyclic Derivatives : Compounds like N-ethyl-N-[2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-3-pyridyl]acetamide (CHEMBL6904) incorporate indole and piperazine moieties. These additions expand hydrogen-bonding capacity and target specificity, highlighting the versatility of acetamide scaffolds in drug design .
Tabulated Comparative Analysis
Key Research Findings and Trends
- Stereochemistry: The (S)-configuration in the target compound’s amino-butyryl chain likely optimizes interactions with chiral biological targets, whereas (R)-variants may exhibit reduced activity .
- Safety Profiles : Benzyl-substituted analogs demonstrate higher acute toxicity compared to aliphatic derivatives, underscoring the importance of substituent choice in safety optimization .
Biological Activity
N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-ethyl-acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies.
- Molecular Formula : C14H27N3O2
- Molecular Weight : 269.38 g/mol
- CAS Number : 1401665-79-9
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is hypothesized to act as a modulator of cholinergic and glutamatergic neurotransmission, which are critical for various neurological functions.
Anticonvulsant Activity
Research indicates that compounds structurally similar to this compound exhibit significant anticonvulsant properties. A study demonstrated that related pyrrolidine derivatives effectively reduced seizure activity in animal models, suggesting a potential therapeutic role in epilepsy management .
Cholinesterase Inhibition
Cholinesterase inhibitors are vital in treating conditions like Alzheimer's disease. Preliminary studies suggest that this compound may possess cholinesterase inhibitory activity, enhancing acetylcholine levels in the brain and potentially improving cognitive function .
In-Vivo Studies
- Seizure Models : In a controlled study involving mice, the administration of the compound resulted in a significant decrease in the frequency and duration of seizures induced by pentylenetetrazol (PTZ). The results indicated an effective dose (ED50) that was comparable to established anticonvulsants .
- Cognitive Function : Another study evaluated the effects of the compound on cognitive performance in rats subjected to scopolamine-induced amnesia. The results showed improved memory retention and learning capabilities, supporting its potential as a cognitive enhancer .
Data Table: Summary of Biological Activities
Q & A
Q. How do structural modifications impact its pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
